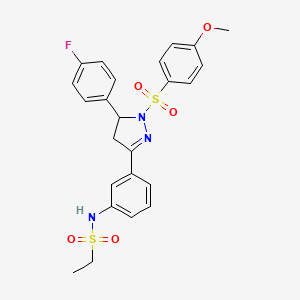

N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

説明

N-(3-(5-(4-Fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydro-pyrazole core substituted with a 4-fluorophenyl group at position 5, a 4-methoxyphenylsulfonyl moiety at position 1, and an ethanesulfonamide group attached to the phenyl ring at position 3. This compound integrates multiple pharmacophores: the sulfonamide group enhances solubility and binding affinity, the fluorophenyl group contributes to lipophilicity and metabolic stability, and the methoxy group modulates electronic properties. Such structural features are common in kinase inhibitors and anti-inflammatory agents, though specific biological data for this compound remain undisclosed in the provided literature .

特性

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-6-4-5-18(15-20)23-16-24(17-7-9-19(25)10-8-17)28(26-23)35(31,32)22-13-11-21(33-2)12-14-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZLTMLDRFQCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure consistent quality.

化学反応の分析

Types of Reactions

N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

科学的研究の応用

N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.

作用機序

The mechanism of action of N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to structurally related sulfonamide and pyrazole derivatives, focusing on core scaffolds, substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Pyrano-pyrazole derivatives (e.g., 4p, 4q ) exhibit higher thermal stability (m.p. up to 153°C) due to fused-ring systems and electron-withdrawing groups like trifluoromethyl.

Substituent Effects :

- Sulfonamide vs. Carbothioamide : The ethanesulfonamide group in the target compound improves water solubility relative to carbothioamide derivatives (), which may exhibit stronger hydrophobic interactions .

- Fluorophenyl vs. Trifluoromethyl : The 4-fluorophenyl group balances lipophilicity, while trifluoromethyl groups () enhance metabolic resistance but may reduce solubility .

Synthetic Accessibility: The target compound likely follows a sulfonyl chloride coupling route, similar to (yields 60–76%) .

Structural Validation :

- Crystal structures of related pyrazolines () were refined using SHELXL (R factor: 0.056), underscoring the reliability of structural data for SAR studies .

Research Findings and Implications

- Thermodynamic Stability : The methoxyphenylsulfonyl group in the target compound may reduce crystallinity compared to trifluoromethyl-substituted analogs (), impacting formulation strategies .

- SAR Insights : Ethanesulfonamide’s smaller size versus bulkier substituents (e.g., 4-(trifluoromethyl)benzenesulfonamide in 4q ) could favor better membrane permeability.

生物活性

N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a complex pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with various functional groups, including a sulfonamide moiety and fluorophenyl groups. The synthesis typically involves the reaction of appropriate hydrazine derivatives with substituted phenylsulfonyl compounds under controlled conditions, often utilizing techniques such as microwave-assisted synthesis for efficiency and yield optimization .

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer activity. For instance, derivatives containing the pyrazole ring have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis induction |

| Compound B | A549 | 10.8 | Cell cycle arrest |

| N-(3-(5-(4-fluorophenyl)-... | HeLa | 12.5 | Apoptosis |

Carbonic Anhydrase Inhibition

Another significant biological activity of this compound class is the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes. The presence of the sulfonamide group enhances the binding affinity to the enzyme's active site, effectively blocking catalysis. In vitro studies have demonstrated that these compounds can inhibit multiple isoforms of CA, including CA I and II, with varying degrees of potency .

Table 2: Carbonic Anhydrase Inhibition Potency

| Compound | CA Isoform | IC50 (nM) |

|---|---|---|

| Compound C | CA I | 25 |

| N-(3-(5-(4-fluorophenyl)-... | CA II | 30 |

The mechanisms underlying the biological activities of N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing pro-apoptotic factors while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

- Enzyme Inhibition : By binding to the active sites of carbonic anhydrases, it disrupts normal physiological functions, which can lead to therapeutic effects in diseases where CA activity is dysregulated.

Case Studies

A notable study evaluated the anticancer effects of a series of pyrazole derivatives in vivo using xenograft models. The results indicated that treatment with N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide led to a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors .

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Suzuki-Miyaura coupling for attaching the 4-fluorophenyl group to the pyrazole intermediate (optimized with Pd catalysts and base conditions) .

- Sulfonylation using 4-methoxybenzenesulfonyl chloride under nucleophilic substitution conditions .

- Ethanesulfonamide introduction via reaction with ethanesulfonyl chloride in the presence of triethylamine .

Challenges include controlling regioselectivity during pyrazole ring formation and ensuring high purity (>95%) via HPLC purification .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of aromatic protons (δ 7.2–7.8 ppm), sulfonamide groups (δ 3.1–3.5 ppm), and pyrazole ring protons (δ 5.2–5.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 503.56 [M+H]⁺) .

- X-ray Crystallography : Resolves diastereomeric configurations in the 4,5-dihydropyrazole ring (if crystallized) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s known target affinity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility and Stability : Measure logP (octanol-water partition) and plasma stability at physiological pH .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .

- Pharmacokinetic Profiling : Compare bioavailability (e.g., AUC, Cmax) in rodent models to adjust dosing regimens .

- Target Engagement Studies : Employ thermal shift assays or SPR to confirm binding affinity to intended targets .

Q. What strategies optimize the compound’s selectivity for COX-2 over COX-1?

- Methodological Answer :

- Molecular Docking : Model interactions with COX-2’s hydrophobic pocket (e.g., Val523, Tyr355) versus COX-1’s smaller active site .

- SAR Analysis : Modify substituents (e.g., 4-methoxyphenyl vs. methyl groups) to enhance steric hindrance against COX-1 .

- Isozyme-Specific Assays : Compare IC50 values using recombinant COX-1/COX-2 enzymes .

Q. How can QSAR models guide the design of derivatives with improved potency?

- Methodological Answer :

- Descriptor Selection : Use topological polar surface area (TPSA), logP, and Hammett σ constants for electronic effects .

- Machine Learning : Train models on datasets of pyrazole-sulfonamide analogs (e.g., IC50 vs. descriptors) to predict bioactivity .

- Validation : Synthesize top-predicted derivatives and validate via enzyme assays .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Verify melting points under inert atmospheres to exclude decomposition .

- 2D NMR (COSY, NOESY) : Assign ambiguous proton signals caused by diastereomerism or rotamers .

- Batch Reproducibility Testing : Compare synthetic batches for purity (>99%) using UPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。